3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine
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Overview
Description
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that contains both pyridine and pyran rings. The trifluoromethyl group attached to the pyridine ring significantly influences its chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(trifluoromethyl)pyridine with suitable dienes under acidic or basic conditions to form the pyrano[4,3-B]pyridine structure .
Industrial Production Methods
Industrial production methods often involve vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures (above 300°C). This method allows for efficient synthesis with good yields .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of dihydropyridine compounds .
Scientific Research Applications
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrano ring.
2,3,5-Trichloropyridine: Contains chlorine substituents instead of the trifluoromethyl group.
Fluazinam: A fungicide that contains a trifluoromethyl group but has a different overall structure.
Uniqueness
3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the combination of the trifluoromethyl group and the fused pyridine-pyran ring system. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-6-5-14-2-1-8(6)13-4-7/h3-4H,1-2,5H2 |
InChI Key |
ALIXNKPDFXMCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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